5-Ethoxy-4-(trifluoromethyl)oxazole

Synthetic Methodology Heterocyclic Chemistry Fluorine Chemistry

5-Ethoxy-4-(trifluoromethyl)oxazole (CAS 135244-92-7) is a fluorinated oxazole building block featuring an ethoxy donor at position 5 and a strongly electron-withdrawing trifluoromethyl group at position 4. Originally prepared via thermal decarboxylation of its 2‑carboxylic acid congener, this scaffold serves as a versatile 4π‑diene for [4+2] cycloaddition reactions, enabling convergent access to trifluoromethyl‑substituted pyridine and pyridone systems of pharmaceutical relevance.

Molecular Formula C6H6F3NO2
Molecular Weight 181.11 g/mol
Cat. No. B12886030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxy-4-(trifluoromethyl)oxazole
Molecular FormulaC6H6F3NO2
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CO1)C(F)(F)F
InChIInChI=1S/C6H6F3NO2/c1-2-11-5-4(6(7,8)9)10-3-12-5/h3H,2H2,1H3
InChIKeyJQAHQTXUBCBBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-4-(trifluoromethyl)oxazole – Procurement-Ready Heterocyclic Building Block with Quantifiable Differentiation for Fluorinated Drug Discovery


5-Ethoxy-4-(trifluoromethyl)oxazole (CAS 135244-92-7) is a fluorinated oxazole building block featuring an ethoxy donor at position 5 and a strongly electron-withdrawing trifluoromethyl group at position 4 [1]. Originally prepared via thermal decarboxylation of its 2‑carboxylic acid congener, this scaffold serves as a versatile 4π‑diene for [4+2] cycloaddition reactions, enabling convergent access to trifluoromethyl‑substituted pyridine and pyridone systems of pharmaceutical relevance [2].

Why Generic 5‑Alkoxyoxazoles Cannot Replace 5‑Ethoxy‑4‑(trifluoromethyl)oxazole in Fluorine‑Enabled Programs


Simple 5‑alkoxyoxazoles (e.g., 5‑ethoxy‑4‑methyloxazole) lack the strong electron‑withdrawing character and enhanced lipophilicity imparted by the 4‑CF₃ substituent. This difference translates into measurably altered cycloaddition regioselectivity, metabolic stability, and membrane permeability profiles that directly impact hit‑to‑lead progression in medicinal chemistry and agrochemical discovery. The following quantitative evidence demonstrates that the trifluoromethyl group is not a passive spectator but an active determinant of reactivity, stability, and ADME properties [1][2].

Quantitative Differentiation Evidence for 5‑Ethoxy‑4‑(trifluoromethyl)oxazole – Head‑to‑Head and Cross‑Study Data vs. Closest Analogs


Synthetic Accessibility: Decarboxylative Generation vs. Conventional Multi‑Step Routes

5‑Ethoxy‑4‑(trifluoromethyl)oxazole is obtained directly by thermal decarboxylation of its 2‑carboxylic acid precursor. The acid itself is synthesised in good yield from the corresponding ethyl ester, which is prepared via rhodium‑catalysed reaction of ethyl 3,3,3‑trifluoro‑2‑diazopropionate with ethyl cyanoformate [1]. In contrast, 5‑ethoxy‑4‑methyloxazole typically requires a four‑step sequence from dl‑alanine ethyl ester (N‑acylation, N‑formylation, cyclodehydration, and purification), with literature yields for the cyclodehydration step ranging from 40–60% [2]. The decarboxylation route circumvents multiple chromatographic purifications and provides a more straightforward entry to the CF₃‑bearing scaffold.

Synthetic Methodology Heterocyclic Chemistry Fluorine Chemistry

Electron‑Withdrawing Power: Hammett σₘ Constants Quantify Reactivity Divergence

The trifluoromethyl group exerts a strong electron‑withdrawing inductive effect (Hammett σₘ = 0.43) compared with the methyl group (σₘ = −0.07) [1]. This 0.50‑unit difference increases the electrophilicity of the oxazole diene, favourably lowering the LUMO energy and enhancing the normal‑electron‑demand Diels–Alder reactivity with electron‑rich dienophiles [2]. Computational studies on 5‑alkoxyoxazoles confirm that the regioselectivity of cycloaddition is governed by frontier‑orbital coefficients that are highly sensitive to substituent electronic effects [2].

Physical Organic Chemistry Substituent Effects Cycloaddition Regioselectivity

Lipophilicity Differentiation: Predicted LogP Shifts That Drive Membrane Permeability

Introduction of a trifluoromethyl group in place of a methyl group on the oxazole scaffold substantially increases lipophilicity. Consolidated computational predictions (ALogP consensus) give a logP of approximately 1.5 for 5‑ethoxy‑4‑(trifluoromethyl)oxazole versus 0.7 for 5‑ethoxy‑4‑methyloxazole [1]. This 0.8‑log‑unit increase reflects a roughly 6‑fold higher octanol/water partition coefficient, a parameter directly correlated with passive membrane permeability in drug design [2].

Medicinal Chemistry ADME Lipophilicity

Metabolic Stability: CF₃ Confers Resistance to Cytochrome P450 Oxidation Relative to CH₃

The trifluoromethyl group is metabolically inert toward oxidative enzymes, whereas the analogous methyl group is susceptible to CYP450‑mediated hydroxylation, leading to rapid clearance. In matched molecular pairs across multiple chemically diverse series, replacement of CH₃ by CF₃ on a heteroaromatic ring reduces intrinsic clearance in human liver microsomes by a median factor of 3–5‑fold, consistent with the general bioisosteric principle [1][2]. Although direct microsomal stability data for the title compound have not been published, the well‑established structure–metabolism relationship supports a significant stability advantage over the 4‑methyl analog.

Drug Metabolism CYP450 Stability Fluorine Chemistry

Best Research and Industrial Application Scenarios for 5‑Ethoxy‑4‑(trifluoromethyl)oxazole


Convergent Synthesis of 3‑Hydroxy‑2‑trifluoromethyl‑4‑pyridinecarboxylic Acid

The primary literature demonstrates that 5‑ethoxy‑4‑(trifluoromethyl)oxazole undergoes Diels–Alder cycloaddition with acrylic acid to afford 3‑hydroxy‑2‑trifluoromethyl‑4‑pyridinecarboxylic acid, a fluorinated pyridine scaffold of interest for medicinal chemistry programmes targeting CNS and anti‑infective endpoints [1]. This transformation is not feasible with the 4‑methyl analog due to insufficient diene electrophilicity, as supported by the Hammett data in Section 3.

Library Synthesis of Trifluoromethylated Pyridine Derivatives via Cycloaddition

When building focused libraries of trifluoromethyl‑substituted pyridines for high‑throughput screening, this oxazole serves as a pre‑activated diene component. Its enhanced electron deficiency (Δσₘ = +0.50 vs. the 4‑methyl analog) ensures predictable regioselectivity with unsymmetrical dienophiles, enabling parallel synthesis of diverse 2‑CF₃‑pyridine and pyridone structures with controlled substitution patterns [2].

Lead Optimisation in Drug Discovery Requiring High Passive Permeability

For targets located in the CNS or intracellular compartments, the predicted 6‑fold higher lipophilicity of the CF₃ analog (ΔlogP ≈ +0.8 vs. 5‑ethoxy‑4‑methyloxazole) makes it the preferred building block for generating analogs with improved membrane permeability, directly addressing the permeability constraints encountered in fragment‑based and structure‑based drug design [3].

Agrochemical Discovery: Trifluoromethylated Pyridine Plant Protection Agents

Trifluoromethylpyridines are privileged scaffolds in crop protection chemistry. The Diels–Alder methodology enabled by 5‑ethoxy‑4‑(trifluoromethyl)oxazole provides a direct entry into this chemical space, offering a convergent alternative to linear halogen‑exchange syntheses. The moderate cycloaddition yields (typically 20–56% for related 5‑ethoxyoxazoles) are offset by the synthetic brevity and novel substitution patterns accessible [2].

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